
Cyclohexyl(p-tolyl)methanamine hydrochloride
説明
Cyclohexyl(p-tolyl)methanamine hydrochloride, commonly referred to as CHM-HCl, is a synthetic compound with a variety of applications in scientific research. This compound is a derivative of cyclohexylmethanamine (CHM), an amine that is widely used in the synthesis of other compounds. CHM-HCl is a white crystalline powder with a melting point of approximately 135°C and a molecular weight of 248.77 g/mol. It is soluble in water, alcohol, and most organic solvents. CHM-HCl has been used in a variety of research applications, including as a reagent in organic synthesis, as a ligand for metal complexes, and as a tool for studying the effects of metal ions on biological systems.
科学的研究の応用
Chemical Synthesis and Molecular Structure
Cyclohexyl(p-tolyl)methanamine hydrochloride and related compounds are often utilized in the synthesis of complex molecules due to their unique chemical structures. For example, the synthesis of 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic acid illustrates the application of similar compounds in creating molecules with distinct geometric configurations. These molecules have been linked by hydrogen bonds, forming specific ring motifs and π–π interactions, which are crucial for developing novel materials and pharmaceuticals (M. Nisar et al., 2011).
Catalysis and Polymerization
Compounds with cyclohexyl and p-tolyl groups play a significant role in catalysis and polymerization processes. For instance, cobalt(II) complexes containing cyclohexyl-based ligands have shown promise in the polymerization of methyl methacrylate (MMA), resulting in polymers with high molecular weight and specific structural properties. This application is crucial for developing new materials with tailored features for industrial and commercial use (Sunghye Choi et al., 2015).
Spectroscopy and Material Science
Cyclohexyl(p-tolyl)methanamine hydrochloride derivatives are also significant in material science, particularly in developing luminescent materials and sensors. The synthesis of triphenylamine derivatives containing cyclohexyl has led to compounds with high quantum yields in both solution and solid states. These materials have potential applications in detecting specific substances, such as picric acid, due to their fluorescent properties (Yuyang Zhang et al., 2015).
特性
IUPAC Name |
cyclohexyl-(4-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12;/h7-10,12,14H,2-6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXWRBGSMTVNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2CCCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864060-80-9 | |
| Record name | Benzenemethanamine, α-cyclohexyl-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864060-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



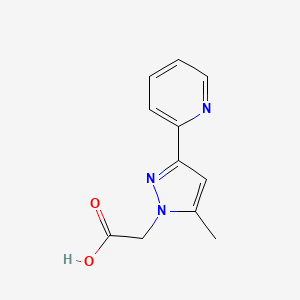
![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1471926.png)
![2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1471931.png)
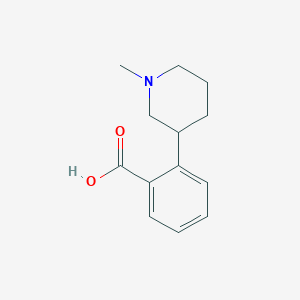

![1-[4-(6-Aminopyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1471935.png)
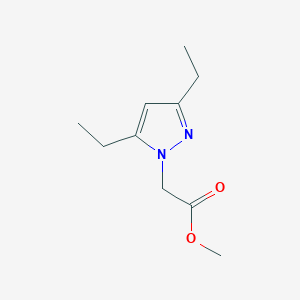

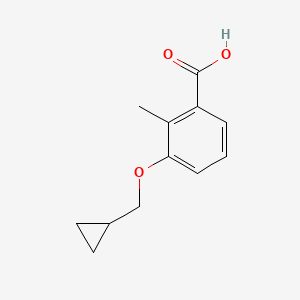
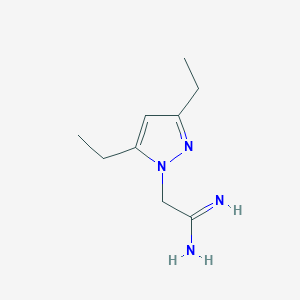
![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)


